molecular formula C14H11ClO3 B8494840 Ethyl 3-chloro-8-formylnaphthalene-2-carboxylate CAS No. 919994-83-5

Ethyl 3-chloro-8-formylnaphthalene-2-carboxylate

Cat. No.: B8494840
CAS No.: 919994-83-5
M. Wt: 262.69 g/mol
InChI Key: FZXOOCARXWHZLG-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-8-formylnaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

919994-83-5

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

ethyl 3-chloro-8-formylnaphthalene-2-carboxylate

InChI

InChI=1S/C14H11ClO3/c1-2-18-14(17)12-7-11-9(6-13(12)15)4-3-5-10(11)8-16/h3-8H,2H2,1H3

InChI Key

FZXOOCARXWHZLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC=C(C2=C1)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaH2PO2 x H2O (2.12 g, 20.02 mmol, 8.0 equiv) and Raney nickel (1.50 g) were added at room temperature to a solution of 3-chloro-8-cyano-naphthalene-2-carboxylic acid ethyl ester (0.65 g, 2.50 mmol) in pyridine (16 ml)/AcOH (8 ml)/H2O (8 ml). The heterogeneous mixture was heated to 125° C. for 2 hours. After cooling and filtering off the Raney nickel catalyst, the reaction mixture was diluted with water (100 ml). After extraction with EtOAc (2×400 ml), the combined organic layers were washed with brine (2×50 ml), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10) to afford the title compound (350 mg, 53%, inseparable 1:1.5 mixture of regioisomers A:B) as a white solid. 1H NMR (400 MHz, CDCl3): δ=10.35 (s, 1H isomer B), 10.33 (s, 1H isomer A), 9.70 (s, 1H isomer B), 9.41 (s, 1H isomer A), 8.39 (s, 1H isomer A), 8.14 (d, J=8.4 Hz, 1H isomer A). 8.08 (dd, J=7.1/1.2 Hz, 1H isomer B), 8.04-8.01 (m, 1H isomer A+1H isomer B), 7.99 (1H isomer B), 7.77-7.70 (m, 1H isomer A+1H isomer B), 4.48 (q, J=7.1 Hz, 2H isomer B), 4.47 (q, J=7.1 Hz, 2H isomer A), 1.46 (t, J=7.1 Hz, 3H isomer B), 1.45 (t, J=7.1 Hz, 3H isomer A). MS (ES+): 263 (M+H)+.
[Compound]
Name
NaH2PO2
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NaH2PO2×H2O (2.12 g, 20.02 mmol, 8.0 equiv) and Raney nickel (1.50 g) were added at room temperature to a solution of 3-chloro-8-cyano-naphthalene-2-carboxylic acid ethyl ester (0.65 g, 2.50 mmol) in pyridine (16 ml)/AcOH (8 ml)/H2O (8 ml). The heterogeneous mixture was heated to 125° C. for 2 hours. After cooling and filtering off the Raney nickel catalyst, the reaction mixture was diluted with water (100 ml). After extraction with EtOAc (2×400 ml), the combined organic layers were washed with brine (2×50 ml), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10) to afford the title compound (350 mg, 53%, inseparable 1:1.5 mixture of regioisomers A:B) as a white solid. 1H NMR (400 MHz, CDCl3): δ=10.35 (s, 1H isomer B), 10.33 (s, 1H isomer A), 9.70 (s, 1H isomer B), 9.41 (s, 1H isomer A), 8.39 (s, 1H isomer A), 8.14 (d, J=8.4 Hz, 1H isomer A). 8.08 (dd, J=7.1/1.2 Hz, 1H isomer B), 8.04-8.01 (m, 1H isomer A+1H isomer B), 7.99 (1H isomer B), 7.77-7.70 (m, 1H isomer A+1H isomer B), 4.48 (q, J=7.1 Hz, 2H isomer B), 4.47 (q, J=7.1 Hz, 2H isomer A), 1.46 (t, J=7.1 Hz, 3H isomer B), 1.45 (t, J=7.1 Hz, 3H isomer A). MS (ES+): 263 (M+H)+.
[Compound]
Name
NaH2PO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

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